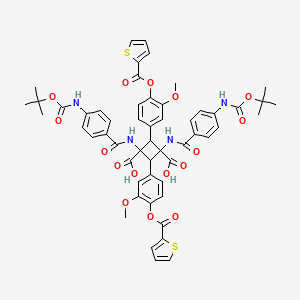

Boc5

Description

Properties

Molecular Formula |

C54H52N4O16S2 |

|---|---|

Molecular Weight |

1077.1 g/mol |

IUPAC Name |

2,4-bis[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]-1,3-bis[[4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]cyclobutane-1,3-dicarboxylic acid |

InChI |

InChI=1S/C54H52N4O16S2/c1-51(2,3)73-49(67)55-33-19-13-29(14-20-33)43(59)57-53(47(63)64)41(31-17-23-35(37(27-31)69-7)71-45(61)39-11-9-25-75-39)54(48(65)66,58-44(60)30-15-21-34(22-16-30)56-50(68)74-52(4,5)6)42(53)32-18-24-36(38(28-32)70-8)72-46(62)40-12-10-26-76-40/h9-28,41-42H,1-8H3,(H,55,67)(H,56,68)(H,57,59)(H,58,60)(H,63,64)(H,65,66) |

InChI Key |

JSLFGFBQFKCNSQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2(C(C(C2C3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)(C(=O)O)NC(=O)C5=CC=C(C=C5)NC(=O)OC(C)(C)C)C6=CC(=C(C=C6)OC(=O)C7=CC=CS7)OC)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2(C(C(C2C3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)(C(=O)O)NC(=O)C5=CC=C(C=C5)NC(=O)OC(C)(C)C)C6=CC(=C(C=C6)OC(=O)C7=CC=CS7)OC)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Boc5; Boc-5; Boc 5; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Boc5, a GLP-1R Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Boc5, a non-peptidic agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R). This document details the signaling pathways, quantitative data, and experimental methodologies relevant to the study of this compound.

Introduction to this compound

This compound is a small molecule, substituted cyclobutane compound that functions as an orthosteric agonist of the GLP-1R.[1] Unlike endogenous peptide agonists, this compound is non-peptidic in nature.[1] Structurally, cryo-electron microscopy has revealed that this compound binds to a pocket deeper within the transmembrane domain of the GLP-1R than its peptide counterparts.[1] Despite this different binding mode, it effectively activates the receptor and has been shown to elicit a broad spectrum of in vitro and in vivo bioactivities characteristic of GLP-1R activation, including glycemic control and weight loss in diabetic mouse models.[1]

Core Signaling Pathway of this compound at the GLP-1R

This compound exhibits biased agonism, potently activating the Gαs-protein-coupled signaling cascade, which is the canonical pathway for GLP-1R-mediated insulin secretion, without significantly recruiting β-arrestin. This biased signaling may contribute to its therapeutic effects by avoiding β-arrestin-mediated receptor desensitization.

Upon binding to the GLP-1R, this compound induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. This activation involves the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately leading to the physiological effects of GLP-1R activation, such as enhanced glucose-stimulated insulin secretion. Furthermore, GLP-1R activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), a key protein in cell growth and differentiation, potentially through PKA-dependent mechanisms.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound and its analog, WB4-24, with the GLP-1R.

| Compound | Parameter | Value | Cell Line | Reference |

| This compound | EC50 (cAMP accumulation) | 45 ± 1.12 nM | HEK293T | [2] |

| This compound | Binding Affinity (Kd or Ki) | Not Reported | - | - |

| WB4-24 | EC50 (cAMP accumulation) | 23 ± 1.13 nM | HEK293T | [2] |

Note: A specific binding affinity value (Kd or Ki) for this compound has not been reported in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

cAMP Accumulation Assay

This protocol is used to quantify the production of intracellular cAMP following GLP-1R activation by this compound.

Materials:

-

HEK293T cells

-

pcDNA3.1 vector containing the human GLP-1R gene

-

Lipofectamine 3000

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Opti-MEM

-

Stimulation buffer (e.g., Hanks' balanced salt solution with 0.1% BSA and 500 µM IBMX)

-

This compound

-

Forskolin (positive control)

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit from PerkinElmer)

-

96-well white opaque cell culture plates

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells into 96-well plates at a suitable density (e.g., 30,000 cells/well).

-

Transfect cells with the human GLP-1R plasmid using Lipofectamine 3000 according to the manufacturer's instructions.

-

-

Agonist Stimulation:

-

24-48 hours post-transfection, remove the culture medium.

-

Wash the cells once with stimulation buffer.

-

Add stimulation buffer containing various concentrations of this compound or control compounds (forskolin, vehicle) to the wells.

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Detection:

-

Lyse the cells and measure cAMP levels using a competitive immunoassay-based kit, following the manufacturer's protocol. For the LANCE Ultra cAMP Kit, this involves adding Eu-cAMP tracer and ULight-anti-cAMP.

-

After incubation, read the plate on a suitable plate reader (e.g., an EnVision plate reader for TR-FRET).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the experimental readings to cAMP concentrations.

-

Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

β-Arrestin Recruitment Assay

This assay determines whether this compound induces the recruitment of β-arrestin to the GLP-1R, a key step in receptor desensitization and an indicator of biased agonism.

Materials:

-

HEK293T cells

-

Plasmids encoding GLP-1R fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin-1 or -2 fused to a fluorescent acceptor (e.g., Venus, a YFP variant).

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Cell culture reagents (as above)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Coelenterazine h (luciferase substrate)

-

96-well white opaque cell culture plates

Procedure:

-

Cell Culture and Co-transfection:

-

Culture and seed HEK293T cells in 96-well plates as described for the cAMP assay.

-

Co-transfect the cells with the GLP-1R-Rluc and β-arrestin-Venus plasmids.

-

-

Assay Performance:

-

24-48 hours post-transfection, wash the cells with assay buffer.

-

Add assay buffer containing coelenterazine h to each well and incubate for 5-10 minutes in the dark.

-

Measure the baseline Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader capable of sequential dual-emission detection (e.g., at ~480 nm for Rluc and ~530 nm for Venus).

-

Add various concentrations of this compound or a control agonist known to induce β-arrestin recruitment.

-

Immediately begin kinetic BRET readings for a desired period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

Subtract the baseline BRET ratio from the ratios obtained after agonist addition to get the net BRET signal.

-

Plot the net BRET signal against the log of the agonist concentration to generate a dose-response curve.

-

PKA Activation Assay

This protocol provides a general framework for measuring PKA activity downstream of this compound-induced cAMP production.

Materials:

-

GLP-1R expressing cells

-

Cell lysis buffer

-

This compound

-

PKA activity assay kit (e.g., colorimetric or fluorescent kits that use a specific PKA substrate)

-

Protein quantification assay (e.g., BCA assay)

-

96-well plates

Procedure:

-

Cell Treatment and Lysis:

-

Culture and treat GLP-1R expressing cells with various concentrations of this compound for a specified time.

-

Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

PKA Activity Measurement:

-

Use a PKA activity assay kit according to the manufacturer's instructions. This typically involves incubating a defined amount of cell lysate with a PKA-specific substrate.

-

The phosphorylation of the substrate by active PKA is then detected, often through a colorimetric or fluorescent readout.

-

-

Data Analysis:

-

Normalize the PKA activity to the total protein concentration for each sample.

-

Plot the normalized PKA activity against the this compound concentration.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the phosphorylation of ERK1/2 in response to this compound treatment.

Materials:

-

GLP-1R expressing cells

-

Serum-free medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture GLP-1R expressing cells to near confluency.

-

Serum-starve the cells for several hours to reduce baseline ERK phosphorylation.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane of the phospho-ERK antibody.

-

Re-probe the membrane with the anti-total-ERK1/2 antibody to control for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for both phospho-ERK and total-ERK.

-

Calculate the ratio of phospho-ERK to total-ERK for each sample to determine the relative level of ERK phosphorylation.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing a novel GLP-1R agonist like this compound.

References

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving desired molecular architectures. Among the arsenal of protective strategies, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for amine protection, prized for its reliability, mild application, and selective removal. This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental principles to practical applications, offering a valuable resource for professionals in academia and the pharmaceutical industry.

The Chemistry of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group for primary and secondary amines. Its steric bulk and electronic properties render the protected amine nucleophilically and basicity inert to a wide range of reaction conditions, particularly those involving strong bases and nucleophiles.

The standard reagent for the introduction of the Boc group is di-tert-butyl dicarbonate ((Boc)₂O), a commercially available and stable solid.[1] The protection reaction is typically carried out under mild basic conditions, with the amine nitrogen acting as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.[2]

Mechanism of Boc Protection:

The protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The reaction is often facilitated by a base, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., sodium bicarbonate), which deprotonates the amine to increase its nucleophilicity.

Conversely, the removal of the Boc group, or deprotection, is efficiently achieved under acidic conditions.[2] The mechanism involves the protonation of the carbamate oxygen, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and the stable tert-butyl cation, which is typically scavenged by the solvent or other nucleophiles present. Common acidic reagents for Boc deprotection include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and phosphoric acid.[3][4]

Mechanism of Boc Deprotection:

The acid-catalyzed deprotection of a Boc-protected amine is a facile process that regenerates the free amine. The tert-butyl group's ability to form a stable carbocation is a key driving force for this reaction.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection can be influenced by the substrate, solvent, base, and temperature. The following tables summarize representative quantitative data for these reactions.

Table 1: Yields for Boc Protection of Various Amines

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | Triethylamine | Dichloromethane | Room Temp | 2 | >95 |

| Aniline | Sodium Bicarbonate | Dioxane/Water | Room Temp | 12 | 98 |

| Diethylamine | Triethylamine | Tetrahydrofuran | Room Temp | 3 | 96 |

| 4-Bromoaniline | Sodium Bicarbonate | Tetrahydrofuran/Water | Room Temp | 16 | 99 |

| L-Alanine methyl ester | Triethylamine | Dichloromethane | 0 to Room Temp | 4 | 97 |

| Piperidine | None | Neat | Room Temp | 0.1 | 98 |

Data compiled from various sources, specific reaction conditions may vary.

Table 2: Comparison of Deprotection Conditions for N-Boc-Aniline

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp | 1 | >95 |

| 4 M HCl in Dioxane | Dioxane | Room Temp | 2 | >95 |

| 85% Phosphoric Acid | Toluene | 50 | 3 | 92 |

| Montmorillonite K10 | Dichloromethane | Room Temp | 0.5 | 94 |

| Zinc Bromide | Dichloromethane | Room Temp | 12 | 85 |

Data compiled from various sources, specific reaction conditions may vary.

Experimental Protocols

General Procedure for Boc Protection of a Primary Amine

Materials:

-

Primary amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the primary amine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine to the solution and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected amine.

-

Purify the product by column chromatography on silica gel if necessary.

General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

N-Boc protected amine (1.0 eq)

-

Trifluoroacetic acid (TFA) (10 eq)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc protected amine in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Applications in Drug Development and Peptide Synthesis

The Boc protecting group is indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry and in peptide synthesis.[5][6][7]

Solid-Phase Peptide Synthesis (SPPS)

In the Merrifield solid-phase peptide synthesis, the Boc group is a classic choice for the protection of the α-amino group of amino acids. The C-terminal amino acid is first anchored to a solid support. The synthesis then proceeds through a series of iterative cycles of deprotection, coupling, and washing.

Synthesis of Pharmaceutical Intermediates

The Boc group is frequently employed in the synthesis of active pharmaceutical ingredients (APIs) to mask amine functionalities during various chemical transformations.[6] Its stability to a wide range of reagents, including many oxidizing and reducing agents, organometallic reagents, and basic conditions, makes it a versatile tool for medicinal chemists. The mild acidic deprotection conditions often preserve other sensitive functional groups within the molecule.

Conclusion

The tert-butoxycarbonyl protecting group remains a vital tool in modern organic synthesis. Its ease of introduction and removal, coupled with its orthogonality to many other protecting groups, ensures its continued and widespread use in the synthesis of peptides, pharmaceuticals, and other complex organic molecules. A thorough understanding of its chemistry, reaction conditions, and applications is essential for any researcher or scientist working in the field of organic synthesis and drug development.

References

- 1. 42116-44-9|N-Boc benzylamine|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aqueous phosphoric acid as a mild reagent for deprotection of the t-butoxycarbonyl group | Semantic Scholar [semanticscholar.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

Boc5: A Non-Peptidic Agonist of the Glucagon-Like Peptide-1 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a cornerstone in the management of type 2 diabetes and obesity. However, the majority of these agents are peptidic in nature, necessitating parenteral administration. This has spurred the search for orally available, non-peptidic GLP-1R agonists. Boc5, a substituted cyclobutane, was one of the first such compounds to be identified, demonstrating a broad spectrum of GLP-1-like activities both in vitro and in vivo. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological properties, the experimental methodologies used for its characterization, and its mechanism of action at the molecular level. While this compound's development has been hampered by poor oral bioavailability, it remains a critical tool for understanding non-peptidic GLP-1R agonism and a foundational scaffold for the design of future therapeutics.

Introduction

The glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis and appetite regulation.[1] Activation of GLP-1R in pancreatic β-cells potentiates glucose-dependent insulin secretion, while its activation in the central nervous system and gastrointestinal tract contributes to increased satiety and delayed gastric emptying.[1] These multifaceted actions have made GLP-1R a highly attractive target for the treatment of type 2 diabetes and obesity.

The therapeutic landscape has been dominated by injectable peptide agonists, such as exenatide and liraglutide, which mimic the endogenous ligand, GLP-1.[2] The quest for patient-friendly, orally administered alternatives has led to the exploration of small-molecule, non-peptidic agonists. This compound emerged from high-throughput screening as a pioneering non-peptidic GLP-1R agonist.[3] It is an orthosteric agonist, meaning it binds to the same site as the native GLP-1 peptide.[4][5] Extensive preclinical studies have demonstrated that this compound recapitulates the key therapeutic effects of peptidic GLP-1R agonists, including glycemic control and weight reduction in animal models.[2][6]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the core data and methodologies related to this compound.

Pharmacological Profile of this compound

The biological activity of this compound has been characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Activity of this compound

| Assay | Parameter | Value | Cell Line | Reference |

| GLP-1R Binding | Ki | Not explicitly reported | HEK293 | N/A |

| cAMP Accumulation | EC50 | 45 ± 1.12 nM | HEK293T | [5][6] |

| Emax | Full agonist (comparable to GLP-1) | HEK293T | [5][6] | |

| ERK Phosphorylation | EC50 | Not explicitly reported | CHO | [7] |

| Emax | Similar efficacy to cAMP accumulation | CHO | [7] | |

| β-Arrestin Recruitment | Activity | No detectable recruitment | HEK293T | [4][6] |

| Intracellular Ca2+ Mobilization | Efficacy | Similar efficacy to pERK1/2 | CHO | [7] |

Table 2: In Vivo Activity and Pharmacokinetics of this compound in Mice

| Parameter | Value | Animal Model | Administration | Reference |

| Anorectic Effect (Food Intake) | ED50 (oral) | 0.53 ± 0.08 mg | C57BL/6 | [4] |

| Glycemic Control | Effective Dose | 3 mg/day (4 weeks) normalized HbA1c and glucose tolerance | db/db mice | [2][8] |

| Weight Loss | Effective Dose | 3 mg/day (4 weeks) induced significant weight loss | db/db mice | [2][8] |

| Pharmacokinetics | Terminal Half-life (t½) | 7.5 ± 1.2 hours | C57BL/6 | [4] |

| Oral Bioavailability | Qualitatively confirmed but not quantified | C57BL/6 | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

GLP-1 Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound to the GLP-1 receptor.

-

Methodology: Competitive radioligand binding assays are typically performed using cell membranes prepared from HEK293 cells stably expressing the human GLP-1R.

-

Cell membranes are incubated with a constant concentration of a radiolabeled GLP-1R antagonist (e.g., 125I-exendin(9-39)) and varying concentrations of the test compound (this compound).

-

The reaction is incubated to allow for competitive binding to reach equilibrium.

-

The membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[9]

-

cAMP Accumulation Assay

-

Objective: To measure the ability of this compound to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in GLP-1R signaling.

-

Methodology:

-

HEK293T cells are seeded in a multi-well plate and transiently or stably transfected with the human GLP-1R.

-

The cells are then stimulated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.

-

Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme fragment complementation assay.

-

The data are plotted as cAMP concentration versus log of the agonist concentration, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined by non-linear regression.[4][6]

-

ERK Phosphorylation Assay

-

Objective: To assess the activation of the extracellular signal-regulated kinase (ERK) pathway downstream of GLP-1R activation by this compound.

-

Methodology:

-

CHO cells stably expressing the human GLP-1R are serum-starved and then stimulated with various concentrations of this compound for a defined period.

-

Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.

-

The levels of phosphorylated ERK (pERK1/2) and total ERK are measured by Western blotting or a cell-based ELISA using specific antibodies.

-

The ratio of pERK to total ERK is calculated to determine the extent of ERK activation.

-

Dose-response curves are generated to determine the EC50 and Emax for ERK phosphorylation.[7]

-

β-Arrestin Recruitment Assay

-

Objective: To determine if this compound induces the recruitment of β-arrestin to the activated GLP-1R, a key event in receptor desensitization and internalization.

-

Methodology: Bioluminescence Resonance Energy Transfer (BRET) assays are commonly used for this purpose.

-

HEK293T cells are co-transfected with constructs encoding the GLP-1R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

The transfected cells are incubated with the BRET substrate (e.g., coelenterazine h) and then stimulated with varying concentrations of this compound.

-

Upon agonist-induced β-arrestin recruitment to the receptor, the donor and acceptor molecules are brought into close proximity, resulting in energy transfer and the emission of light by the acceptor.

-

The BRET signal is measured as the ratio of the light emitted by the acceptor to the light emitted by the donor.

-

Dose-response curves are generated to assess the potency and efficacy of this compound in recruiting β-arrestin.[2][4]

-

In Vivo Glucose Tolerance Test

-

Objective: To evaluate the effect of this compound on glucose disposal in a diabetic animal model.

-

Methodology:

-

Diabetic mice (e.g., db/db mice) are fasted overnight.

-

A baseline blood glucose measurement is taken from the tail vein.

-

The mice are administered this compound or a vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection).

-

After a specified time, a glucose challenge (e.g., 2 g/kg) is administered intraperitoneally or orally.

-

Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

The area under the curve (AUC) for glucose is calculated to assess the overall glycemic control.[10]

-

Signaling Pathways and Mechanism of Action

This compound acts as an orthosteric agonist at the GLP-1R, initiating a cascade of intracellular signaling events that are primarily mediated by the Gαs protein subunit.

G-Protein Dependent Signaling

Upon binding of this compound to the GLP-1R, the receptor undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein, Gs. This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene expression related to insulin synthesis and secretion.[11][12]

Figure 1: Simplified G-protein dependent signaling pathway of this compound at the GLP-1R.

Biased Agonism

An important aspect of GPCR pharmacology is the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). The available data suggests that this compound is a biased agonist. While it fully activates the Gs-cAMP pathway, it does not appear to induce the recruitment of β-arrestin.[4][6] This is a potentially favorable characteristic, as β-arrestin-mediated signaling is often associated with receptor desensitization and internalization, which can lead to tachyphylaxis (a rapid decrease in response to a drug). The lack of β-arrestin recruitment by this compound may contribute to its sustained effects on glycemic control and weight loss observed in chronic in vivo studies.

Figure 2: Logical relationship illustrating the biased agonism of this compound.

Conclusion

This compound stands as a seminal discovery in the field of non-peptidic GLP-1R agonists. Its ability to mimic the broad spectrum of GLP-1's metabolic effects in a small molecule scaffold provided crucial proof-of-concept for the oral treatment of type 2 diabetes and obesity via this mechanism. The detailed characterization of its pharmacology and mechanism of action, particularly its biased agonism away from the β-arrestin pathway, has provided invaluable insights for the design of next-generation GLP-1R agonists.

The primary hurdle that has prevented the clinical development of this compound is its poor oral bioavailability.[4][5] Despite this limitation, this compound continues to be an important research tool. The structural and functional data gathered on this compound have laid the groundwork for the development of newer non-peptidic GLP-1R agonists with improved pharmacokinetic properties that are now advancing through clinical trials. The in-depth understanding of this compound's interaction with the GLP-1R and its downstream signaling consequences will undoubtedly continue to inform and accelerate the development of novel oral therapies for metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of peptidomimetic agonism revealed by small-molecule GLP-1R agonists this compound and WB4-24 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic and biased agonist-mediated reductions in β-arrestin recruitment prolong cAMP signaling at glucagon family receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A continued saga of this compound, the first non-peptidic glucagon-like peptide-1 receptor agonist with in vivo activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The peptide agonist-binding site of the glucagon-like peptide-1 (GLP-1) receptor based on site-directed mutagenesis and knowledge-based modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

mechanism of Boc protection for primary amines

An In-Depth Technical Guide to the Mechanism of Boc Protection for Primary Amines

Introduction

The protection of functional groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask a reactive site on a polyfunctional molecule while transformations are carried out elsewhere. For the protection of primary amines, the tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous choice in non-peptide chemistry.[1][2] Introduced using di-tert-butyl dicarbonate ((Boc)₂O), the Boc group forms a stable carbamate that is resistant to most nucleophiles, bases, and catalytic hydrogenation conditions.[3][4][5] Its widespread use stems from the operational simplicity of its installation and, crucially, its facile removal under mild acidic conditions, which provides orthogonality with other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[4]

This guide provides a detailed examination of the core , outlines common and advanced experimental protocols, summarizes quantitative data for various substrates, and illustrates the key chemical transformations using logical diagrams.

The Core Mechanism of Boc Protection

The reaction of a primary amine with di-tert-butyl dicarbonate ((Boc)₂O), often called Boc anhydride, proceeds via a nucleophilic acyl substitution pathway.[6] The mechanism is straightforward and highly efficient, driven by the formation of stable byproducts.

The process can be broken down into the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This step forms a transient tetrahedral intermediate.[7]

-

Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The C-O bond of the tert-butyl carbonate moiety cleaves, expelling it as a leaving group and forming the protonated N-Boc protected amine.[7]

-

Deprotonation and Byproduct Formation: The tert-butyl carbonate leaving group is unstable and readily decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion.[6] This tert-butoxide is a sufficiently strong base to deprotonate the positively charged nitrogen of the carbamate, yielding the final neutral N-Boc protected amine and tert-butanol.[4] The irreversible decomposition into gaseous CO₂ provides a strong thermodynamic driving force for the reaction.[4]

Reaction Conditions and Reagents

The conditions for Boc protection are highly flexible, allowing for broad substrate scope and high yields.[1]

-

Reagent : The most common reagent is di-tert-butyl dicarbonate ((Boc)₂O).[1][3]

-

Solvents : A wide range of solvents can be employed, including tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), dioxane, and methanol.[1][2] Aqueous systems, such as water/THF or water/acetone mixtures, are also highly effective.[1][5]

-

Base : While the reaction can proceed without a base, one is often added to neutralize the protonated carbamate and accelerate the reaction.[4] Common choices include sodium bicarbonate (NaHCO₃), sodium hydroxide (NaOH), triethylamine (TEA), and 4-dimethylaminopyridine (DMAP).[1][2]

-

Catalysts : For weakly nucleophilic amines, such as anilines, catalysts can significantly enhance the reaction rate.[8] Effective catalysts include iodine, silica-supported perchloric acid (HClO₄–SiO₂), and ionic liquids.[3] Notably, alcoholic solvents like methanol have been shown to accelerate the N-Boc protection of aromatic amines even without a base, reportedly by stabilizing the transition state through hydrogen bonding.[8]

Quantitative Data Summary

The efficiency of Boc protection can vary based on the substrate's nucleophilicity and the chosen reaction conditions. The following table summarizes yields and reaction times for the protection of various primary amines under catalyst-free aqueous conditions.

| Amine Substrate | Reaction Time (min) | Yield (%) |

| Benzylamine | 8 | 95 |

| 4-Methoxybenzylamine | 8 | 98 |

| Aniline | 12 | 92 |

| 4-Chloroaniline | 12 | 90 |

| 4-Nitroaniline | 15 | 85 |

| Glycine methyl ester | 10 | 98 |

| L-Alanine methyl ester | 10 | 96 |

| L-Phenylalanine methyl ester | 12 | 95 |

| Data sourced from a study on N-tert-butoxycarbonylation under water-mediated catalyst-free conditions.[5] |

Experimental Protocols

General Protocol for Boc Protection

A standard, reliable procedure for the Boc protection of a primary amine is as follows:

-

Dissolution : Dissolve the primary amine (1.0 eq.) in a suitable solvent (e.g., THF, DCM, or a 1:1 mixture of dioxane/water).

-

Addition of Reagents : Add di-tert-butyl dicarbonate (1.1–1.5 eq.) to the solution. If a base is used, add it now (e.g., NaHCO₃, 1.5–2.0 eq.).

-

Reaction : Stir the mixture vigorously at room temperature. For less reactive amines, moderate heating (40–50 °C) may be required.[1]

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up : If an organic solvent was used, concentrate the mixture in vacuo. If an aqueous system was used, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

-

Purification : Concentrate the filtrate in vacuo. The resulting crude product is often pure enough for subsequent steps, but can be further purified by column chromatography on silica gel if necessary.

Protocol: Catalyst-Free N-Boc Protection in Water-Acetone

This eco-friendly protocol demonstrates the reaction under mild, catalyst-free conditions.[5]

-

To a 50 mL round-bottom flask containing distilled water (9.5 mL) and acetone (0.5 mL), add the amine (1 mmol). Stir the mixture at room temperature for 2-3 minutes.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol) to the mixture.

-

Stir vigorously at room temperature. Monitor the reaction progress by TLC. Reactions are typically complete within 8–15 minutes.[5]

-

Upon completion, add dichloromethane (5 mL) to the reaction mixture for extraction.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to afford the pure N-Boc protected amine.[5]

Mechanism of Boc Deprotection

The utility of the Boc group is intrinsically linked to its clean and efficient removal. Deprotection is achieved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent such as DCM, dioxane, or methanol.[1][6][7]

The mechanism proceeds as follows:

-

Protonation : The carbonyl oxygen of the carbamate is protonated by the acid.[7]

-

Fragmentation : The protonated intermediate is unstable and fragments. The C-O bond cleaves to form a highly stable tert-butyl cation and a carbamic acid intermediate.[4][7]

-

Decarboxylation : The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free primary amine (as its corresponding ammonium salt).[4][7] The tert-butyl cation is typically scavenged by the solvent or an added scavenger to form isobutene.[4]

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. google.com [google.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. wuxibiology.com [wuxibiology.com]

Structural Basis of Boc5 Binding to the Glucagon-Like Peptide-1 Receptor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the structural interactions between the small-molecule agonist Boc5 and the Glucagon-Like Peptide-1 Receptor (GLP-1R). It integrates structural data, quantitative analysis, and detailed experimental methodologies to serve as a comprehensive resource for research and development in the field of metabolic diseases.

Introduction: The GLP-1R and the Advent of Small-Molecule Agonists

The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis, making it a prime therapeutic target for type 2 diabetes and obesity.[1][2][3] Activation of GLP-1R in pancreatic β-cells potentiates glucose-dependent insulin secretion.[1][3] For years, therapeutic agonists have been peptide-based, requiring subcutaneous injection.[1][2] The development of orally available, non-peptidic agonists represents a significant therapeutic advance.

This compound was the first identified orthosteric, non-peptidic agonist of GLP-1R, demonstrating a wide range of biological activities comparable to the endogenous GLP-1 peptide both in vitro and in vivo.[1][2][4] Despite its promise, poor oral bioavailability has hindered its clinical development.[4][5][6] Understanding the precise structural basis of its interaction with GLP-1R is crucial for designing next-generation small-molecule therapeutics with improved pharmacological properties. This guide elucidates the high-resolution structural details of the this compound-GLP-1R complex, the associated signaling pathways, and the experimental protocols used for its characterization.

The Structural Architecture of this compound Binding

Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided a near-atomic resolution structure of this compound bound to the human GLP-1R in its active state, complexed with the stimulatory G protein (Gs).[1][2][7] This structure reveals a unique binding mode that confers its peptidomimetic agonism.

Binding Pocket and Key Interactions: this compound, a substituted cyclobutane, anchors itself deep within the transmembrane (TM) domain of the GLP-1R.[1][5][6] Its binding site involves multiple receptor domains:

-

Transmembrane Helices: It makes significant contact with TM1, TM2, TM3, and TM7.[1][2][7]

-

Extracellular Domain (ECD) and Loops: It also interacts with the N-terminal extracellular domain and extracellular loop 2.[1][2][7]

A distinct feature of this compound's binding is the insertion of one of its four "arms" deep into the orthosteric binding pocket, a region typically occupied by the N-terminal region (residues A8 to D15) of peptide agonists like GLP-1.[1][2][7] The other three arms extend into clefts formed by TM1-TM7, TM1-TM2, and TM2-TM3.[1][2][7] This binding pose is substantially similar to another small-molecule agonist, LY3502970, yet distinct from peptide agonists.[1][2] This unique engagement creates a specific receptor conformation that leads to both peptidomimetic agonism and potentially biased signaling.[1][2]

Quantitative Analysis of Ligand-Receptor Interactions

The functional consequences of ligand binding are quantified through various assays that measure binding affinity and receptor activation potency. The data below compares this compound with its more potent analog, WB4-24, and the endogenous peptide, GLP-1. The primary difference between this compound and WB4-24 is the substitution of a tert-butoxycarbonyl group in this compound with an isobutyryl group in WB4-24, which leads to improved potency.[1]

| Ligand | Assay Type | Parameter | Value | Cell Line |

| This compound | cAMP Accumulation | EC₅₀ | 13.0 ± 1.1 nM | HEK293 |

| WB4-24 | cAMP Accumulation | EC₅₀ | 1.1 ± 0.3 nM | HEK293 |

| GLP-1 | cAMP Accumulation | EC₅₀ | 0.03 ± 0.01 nM | HEK293 |

| This compound | Mutagenesis (R380A) | EC₅₀ | >10,000 nM | HEK293 |

| WB4-24 | Mutagenesis (R380A) | EC₅₀ | 1650 ± 251 nM | HEK293 |

| GLP-1 | Mutagenesis (R380A) | EC₅₀ | 0.06 ± 0.02 nM | HEK293 |

Data synthesized from mutagenesis analysis presented in Gong et al., PNAS (2022).[8] Note: Direct binding affinity values (Kd) for this compound were not detailed in the primary structural papers, which focused on functional potency (EC₅₀).

Signaling Pathway and Allosteric Modulation

Upon agonist binding, GLP-1R primarily couples to the Gs protein, activating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[3][9][10] This pathway ultimately leads to protein kinase A (PKA) activation and potentiation of insulin secretion.[3][9] The ability of this compound to elicit cAMP accumulation to the same maximal level as GLP-1 underscores its role as a full agonist.[1]

The unique conformation induced by this compound suggests the possibility of biased signaling, where the receptor preferentially activates certain downstream pathways over others.[1][2]

Caption: GLP-1R signaling pathway activated by this compound.

Experimental Protocols

The structural and functional characterization of the this compound-GLP-1R interaction relies on sophisticated experimental techniques.

Cryo-Electron Microscopy Workflow

Determining the high-resolution structure of the this compound-GLP-1R-Gs complex involves several key stages.[1][11][12]

-

Protein Expression and Purification: The human GLP-1R and Gs protein subunits are individually expressed (e.g., in insect or mammalian cells) and purified using affinity chromatography.

-

Complex Assembly: Purified GLP-1R is incubated with this compound, the Gs heterotrimer, and a non-hydrolyzable GTP analog (e.g., GTPγS) to form a stable, active-state complex. The complex is then purified by size-exclusion chromatography.

-

Vitrification: A small volume (3-4 µL) of the purified complex is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane.[11] This process, known as vitrification, traps the particles in random orientations within a layer of amorphous ice.

-

Data Collection: The vitrified sample is imaged using a transmission electron microscope equipped with a direct electron detector to collect thousands of movies of the particle projections.

-

Image Processing: The movies are processed to correct for beam-induced motion. Individual particles are picked, classified into distinct conformational states, and reconstructed into a 3D density map. An atomic model is then built into the map.

Caption: Experimental workflow for cryo-EM structure determination.

cAMP Accumulation Assay Protocol

This functional assay measures the ability of a ligand to activate GLP-1R and produce intracellular cAMP.[10][13][14]

-

Cell Culture: HEK293 cells stably expressing human GLP-1R are cultured in appropriate media and seeded into 96- or 384-well plates.

-

Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in assay buffer, typically containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Cell Stimulation: The culture medium is removed from the cells, and the compound dilutions are added. The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: A lysis buffer is added to release intracellular cAMP. The cAMP concentration is then quantified using a competitive immunoassay, often based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or fluorescence polarization.

-

Data Analysis: The signal is converted to cAMP concentration. A dose-response curve is plotted, and the EC₅₀ value (the concentration at which 50% of the maximal response is achieved) is calculated using non-linear regression.

Caption: Workflow for a cAMP accumulation functional assay.

Structural Insights and Future Directions

The structural data provides a powerful framework for the rational design of new GLP-1R agonists.

Fine-Tuning Pharmacological Efficacy: A comparison between the this compound-bound and WB4-24-bound structures reveals subtle but critical differences. WB4-24, the more potent analog, makes more extensive contacts with residues in the TM bundles, such as R380 in TM7.[1][8] This specific interaction, which contributes to the agonism of GLP-1, is weaker in the this compound complex and helps explain the higher potency of WB4-24.[1][8] These findings provide a structural roadmap for fine-tuning ligand efficacy through chemical modification.[1][2]

Caption: Structure-activity relationship of this compound and WB4-24.

Conclusion: The cryo-EM structure of this compound in complex with GLP-1R has unveiled a previously unknown binding site deep within the receptor's transmembrane domain, accessible to small molecules.[1][5][6] This structure not only explains the peptidomimetic agonism of this compound but also provides a high-resolution blueprint for overcoming its pharmacological limitations. By leveraging these structural insights, researchers can now pursue the rational design and optimization of novel, orally bioavailable small-molecule agonists for the treatment of metabolic diseases.

References

- 1. Structural basis of peptidomimetic agonism revealed by small-molecule GLP-1R agonists this compound and WB4-24 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of peptidomimetic agonism revealed by small- molecule GLP-1R agonists this compound and WB4-24 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]

- 4. (Open Access) Structural basis of peptidomimetic agonism revealed by small molecule GLP-1R agonists this compound and WB4-24 (2022) | Michael Freeden | 1 Citations [scispace.com]

- 5. Structural basis of peptidomimetic agonism revealed by small-molecule GLP-1R agonists this compound and WB4-24 [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Fusion protein strategies for cryo-EM study of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. innoprot.com [innoprot.com]

- 14. indigobiosciences.com [indigobiosciences.com]

An In-depth Technical Guide to the Solubility and Stability of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of tert-butyloxycarbonyl (Boc)-protected amino acids, essential building blocks in modern peptide synthesis and organic chemistry. Understanding these properties is critical for optimizing reaction conditions, ensuring the integrity of synthetic peptides, and developing robust manufacturing processes. This document outlines key solubility and stability characteristics, provides detailed experimental protocols for their determination, and illustrates relevant chemical pathways and workflows.

Solubility of Boc-Protected Amino Acids

The solubility of Boc-protected amino acids is a critical parameter for their effective use in solution-phase and solid-phase peptide synthesis (SPPS). Proper solvation ensures efficient reaction kinetics and prevents aggregation. Generally, Boc-amino acids exhibit good solubility in a range of common organic solvents.

Qualitative Solubility Profile

Boc-protected amino acids are typically soluble in polar aprotic solvents, which are widely used in peptide synthesis. These include:

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

N-Methyl-2-pyrrolidone (NMP)

-

Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Chloroform (CHCl₃)

They are generally insoluble in non-polar solvents like petroleum ether and in water, although this can vary depending on the specific amino acid side chain.

Quantitative Solubility Data

| Boc-Amino Acid | Solvent | Solubility (mg/mL) | Temperature (°C) |

| Boc-Gly-OH | Dimethyl sulfoxide (DMSO) | 100 | Not Specified |

| Boc-L-Leu-OH | Dimethyl sulfoxide (DMSO) | 100 | Not Specified |

| Boc-Amino Acid | Chloroform | Ethyl Acetate | Methanol | Water | Petroleum Ether |

| Boc-Gly-OH | Soluble[1] | Soluble[1] | Slightly Soluble | Insoluble[1] | Insoluble[1] |

| Boc-Phe-OH | Soluble | Soluble | Soluble | Insoluble | Insoluble |

| Boc-Trp(Boc)-OH | Soluble | Soluble | Soluble | Insoluble | Insoluble |

| Boc-Ser-OH | Sparingly Soluble | Soluble | Soluble | Soluble | Insoluble |

Note: "Soluble" and "Insoluble" are qualitative terms from product data sheets and may not represent precise measurements.

Experimental Protocol for Determining Solubility

This protocol outlines a method for determining the thermodynamic solubility of a Boc-protected amino acid in a given solvent using the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

1.3.1. Materials and Equipment

-

Boc-protected amino acid

-

Solvent of interest (e.g., DMF, DCM)

-

HPLC system with a UV detector

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC-grade mobile phase solvents (e.g., acetonitrile, water with 0.1% TFA)

-

C18 HPLC column

1.3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the Boc-amino acid to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

-

Centrifuge the sample to further separate any suspended solids.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the Boc-amino acid of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered sample solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Calculate the concentration of the Boc-amino acid in the diluted sample using the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

-

Stability of Boc-Protected Amino Acids

The stability of the Boc protecting group is a cornerstone of its utility. It is characterized by its resistance to a wide range of reagents and conditions, coupled with its clean removal under specific acidic conditions.

pH Stability

The Boc group is highly stable under neutral and basic conditions.[1][2] This allows for the use of base-labile protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl), in orthogonal protection schemes.[3]

The primary instability of the Boc group is its lability to acid. Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] While generally stable in weakly acidic conditions, prolonged exposure to pH values below 4 can lead to cleavage, particularly at elevated temperatures. Some anecdotal evidence from chemical forums suggests that Boc groups can withstand workups at pH values down to approximately 2.5-4 for short periods, especially at low temperatures (e.g., 0°C), but this is highly dependent on the specific molecule and conditions.[5]

Thermal Stability

Boc-protected amino acids are generally stable at room temperature and can be stored for extended periods under appropriate conditions (cool, dry).[2] However, they are susceptible to thermal decomposition at elevated temperatures. While specific decomposition temperatures for most Boc-amino acids are not well-documented, studies on unprotected amino acids show significant degradation at temperatures ranging from 185 °C to 280 °C, often involving decarboxylation and deamination.[6][7] It is known that Boc deprotection can be facilitated by high temperatures, even in the absence of strong acid, for instance in boiling water or high-boiling point ionic liquids.[8][9]

Chemical Stability and Side Reactions

The Boc group is stable to most nucleophiles and reducing agents (e.g., catalytic hydrogenation), which allows for its orthogonality with protecting groups like Cbz (benzyloxycarbonyl).[3]

The major source of instability and side reactions occurs during the acidic deprotection step. The mechanism involves the formation of a tert-butyl cation, a reactive electrophile.

This tert-butyl cation can lead to undesirable side reactions, most notably the alkylation of nucleophilic amino acid side chains, such as those of tryptophan and methionine.[3] To prevent these side reactions, "scavengers" like thioanisole, cresol, or triisopropylsilane (TIS) are typically added to the deprotection cocktail to trap the tert-butyl cation.

Experimental Protocol for Stability Analysis

This protocol describes a method to evaluate the stability of a Boc-protected amino acid under various pH and temperature conditions using HPLC analysis.

2.4.1. Materials and Equipment

-

Boc-protected amino acid

-

A series of aqueous buffers of known pH (e.g., pH 2, 4, 7, 9)

-

Organic co-solvent if needed for solubility (e.g., acetonitrile, DMSO)

-

Temperature-controlled incubators or water baths

-

HPLC system with a UV detector

-

C18 HPLC column

-

Volumetric flasks, pipettes, and vials

-

pH meter

2.4.2. Procedure

-

Sample Preparation:

-

Prepare a stock solution of the Boc-amino acid in a suitable solvent (e.g., acetonitrile).

-

For each pH condition, add a small aliquot of the stock solution to a larger volume of the buffer to achieve a known starting concentration (e.g., 0.1 mg/mL). The amount of organic solvent should be minimized (e.g., <5% v/v) to not significantly alter the aqueous pH.

-

Dispense aliquots of these solutions into several sealed vials for each pH/temperature combination to be tested.

-

-

Incubation:

-

Place the sets of vials into incubators or water baths set at the desired temperatures (e.g., 25 °C, 40 °C, 60 °C).

-

Designate one vial from each set as the time-zero (t=0) sample.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each pH/temperature condition.

-

Immediately quench any reaction by cooling the sample (if heated) and, if necessary, neutralizing the pH.

-

Analyze the sample by HPLC.

-

-

HPLC Analysis and Data Interpretation:

-

Use a suitable HPLC method (e.g., reversed-phase with a C18 column and a gradient of water/acetonitrile with 0.1% TFA) to separate the intact Boc-amino acid from any degradation products.

-

Quantify the peak area of the intact Boc-amino acid at each time point.

-

Plot the percentage of the remaining Boc-amino acid against time for each condition.

-

The rate of degradation can be determined from the slope of this plot, allowing for the calculation of degradation kinetics (e.g., half-life) under each condition.

-

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is a robust and versatile tool for amine protection, central to many synthetic strategies. Its solubility in common organic solvents facilitates its use in a variety of reaction media. The stability profile of the Boc group—characterized by its resistance to basic and nucleophilic conditions and its clean cleavage under strong acid—defines its strategic importance. However, researchers must remain vigilant to potential side reactions during acid-catalyzed deprotection and consider the impact of pH and temperature on its stability over time. The experimental protocols provided herein offer a framework for systematically determining the solubility and stability of specific Boc-protected amino acids, enabling the development of more efficient, reliable, and high-purity synthetic processes in research and drug development.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. reddit.com [reddit.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

In Vivo Efficacy of Boc5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of Boc5, a non-peptidic glucagon-like peptide-1 receptor (GLP-1R) agonist, in diabetic mouse models. This compound has demonstrated significant potential in preclinical studies for glycemic control and weight management, offering a promising avenue for the development of orally available therapeutics for type 2 diabetes and obesity.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key findings from in vivo studies of this compound in diabetic mouse models, providing a clear comparison of its effects on various metabolic parameters.

Table 1: Effect of Chronic this compound Administration on Fasting Blood Glucose in db/db Mice [1][2]

| Treatment Group | Duration | Fasting Blood Glucose (mM) - Baseline | Fasting Blood Glucose (mM) - Final | Change in Fasting Blood Glucose (mM) |

| Vehicle | 4 weeks | ~13 | ~17 | + ~4 |

| This compound (0.82 mg/day) | 4 weeks | ~13 | ~9 | - ~4 |

| This compound (3 mg/day) | 4 weeks | ~13 | ~5-5.7 | - ~8 |

| Wildtype C57BL/6J | 4 weeks | ~5-5.7 | ~5-5.7 | No significant change |

Data presented as approximate values based on graphical representations in the source material.

Table 2: Effect of Chronic this compound Administration on Glycated Hemoglobin (HbA1c) in db/db Mice [3]

| Treatment Group | Duration | HbA1c (%) - Week 0 | HbA1c (%) - Week 6 |

| Ad libitum-fed db/db | 6 weeks | ~6.5 | >10 |

| Pair-fed db/db | 6 weeks | ~6.5 | >10 |

| This compound (1 mg, i.p. daily) | 6 weeks | ~6.5 | ~6.5 |

| This compound (2 mg, i.p. daily) | 6 weeks | ~6.5 | <6 |

| Wildtype | 6 weeks | <6 | <6 |

Data presented as approximate values based on graphical representations in the source material.

Table 3: Effect of Chronic this compound Administration on Body Weight in db/db Mice [3]

| Treatment Group | Duration | Body Weight (g) - Week 0 | Body Weight (g) - Week 6 |

| Ad libitum-fed db/db | 6 weeks | ~40 | ~55 |

| Pair-fed db/db | 6 weeks | ~40 | ~45 |

| This compound (1 mg, i.p. daily) | 6 weeks | ~40 | ~42 |

| This compound (2 mg, i.p. daily) | 6 weeks | ~40 | ~40 |

| Wildtype | 6 weeks | ~25 | ~30 |

Data presented as approximate values based on graphical representations in the source material.

Table 4: Potency of this compound in Insulin Secretion [1]

| Compound | Administration | ED₅₀ |

| This compound | i.p. | 0.97 mg |

| Exendin-4 | i.p. | 0.36 µg |

Experimental Protocols

This section details the methodologies employed in the key in vivo experiments cited in this guide.

Animal Models

-

Diabetic Model: Male db/db mice were used as a model for type 2 diabetes and obesity. These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and insulin resistance.

-

Control Model: Male C57BL/6J mice were used as wild-type, non-diabetic controls.

Drug Administration

-

Route of Administration: this compound was administered via intraperitoneal (i.p.) injection or orally.[3][4]

-

Dosage: Doses ranged from 1 mg to 3 mg per day for chronic studies.[1][3]

-

Vehicle: The specific vehicle used for this compound dissolution and administration was not explicitly stated in the provided search results.

-

Frequency: Daily administration was typical for chronic efficacy studies.[3]

Key In Vivo Assays

-

Fasting Blood Glucose Measurement: Blood glucose levels were measured from tail vein blood after a period of fasting. The specific duration of fasting was not detailed in the provided search results.

-

Glycated Hemoglobin (HbA1c) Measurement: HbA1c levels were measured weekly to assess long-term glycemic control.[3]

-

Intraperitoneal Glucose Tolerance Test (IPGTT): Following a period of fasting, mice were administered an intraperitoneal injection of D-glucose (2 g/kg body weight). Blood glucose levels were then monitored at various time points to assess glucose disposal.[3]

-

Insulin Secretion Assay: An intraperitoneal glucose challenge was administered to assess the insulinogenic index.[1]

-

Body Weight Monitoring: Body weight was measured regularly throughout the duration of the studies.[3]

Signaling Pathways and Experimental Workflows

The following diagrams visualize the GLP-1 receptor signaling pathway activated by this compound and a typical experimental workflow for evaluating its in vivo efficacy.

Caption: GLP-1R signaling pathway activated by this compound.

Caption: In vivo efficacy evaluation workflow for this compound.

Concluding Remarks

This compound, as a first-in-class non-peptidic GLP-1R agonist, demonstrates significant in vivo efficacy in diabetic mouse models.[1][2] The data presented herein highlights its ability to normalize fasting blood glucose, reduce HbA1c, and manage body weight.[1][2][3] While this compound itself has limitations in terms of oral bioavailability, it serves as a crucial pharmacological tool and a promising scaffold for the development of next-generation, orally active GLP-1R agonists for the treatment of type 2 diabetes and obesity.[4][5] Further research focusing on optimizing its pharmacokinetic properties is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. This compound, a Non-Peptidic Glucagon-Like Peptide-1 Receptor Agonist, Invokes Sustained Glycemic Control and Weight Loss in Diabetic Mice | PLOS One [journals.plos.org]

- 2. This compound, a Non-Peptidic Glucagon-Like Peptide-1 Receptor Agonist, Invokes Sustained Glycemic Control and Weight Loss in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis of peptidomimetic agonism revealed by small-molecule GLP-1R agonists this compound and WB4-24 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Characterization of the Boc Protecting Group: An In-depth Technical Guide

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. A thorough understanding of its spectroscopic properties is paramount for researchers and drug development professionals to confirm its successful installation, monitor its stability during synthetic transformations, and verify its removal. This guide provides a detailed overview of the key spectroscopic signatures of the Boc group in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Boc-protected compounds. The tert-butyl group exhibits highly characteristic signals in both ¹H and ¹³C NMR spectra, providing a clear diagnostic marker for the presence of the Boc protecting group.

¹H NMR Spectroscopy

The nine protons of the tert-butyl group of the Boc moiety are chemically equivalent and therefore appear as a sharp, singlet peak in the ¹H NMR spectrum. The chemical shift of this singlet is relatively insensitive to the nature of the protected amine and the solvent used, typically appearing in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of a Boc-protected compound shows three distinct signals corresponding to the carbons of the protecting group. The quaternary carbon of the tert-butyl group is deshielded and appears at a characteristic downfield shift. The three equivalent methyl carbons resonate further upfield. The carbonyl carbon of the carbamate linkage has a chemical shift that can be influenced by the solvent polarity.

| ¹H NMR | |

| Assignment | Chemical Shift (δ) in ppm |

| tert-butyl protons (-C(CH₃)₃) | 1.38 - 1.69 (s, 9H) |

| ¹³C NMR | |

| Assignment | Chemical Shift (δ) in ppm |

| Methyl carbons (-C(C H₃)₃) | ~28 |

| Quaternary carbon (-(C)(CH₃)₃) | ~78 - 80 |

| Carbonyl carbon (-C =O) | ~153 - 156 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for confirming the presence of the Boc group by identifying the characteristic vibrational modes of the carbamate functionality. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

| IR Spectroscopy | |

| Vibrational Mode | Absorption Frequency (cm⁻¹) |

| N-H Stretch (for Boc-protected primary/secondary amines) | 3200 - 3400 (broad) |

| C-H Stretch (in tert-butyl group) | 2980 - 2960 |

| Carbonyl (C=O) Stretch | 1680 - 1710 (strong) |

| N-H Bend (Amide II) | 1510 - 1530 |

| C-O Stretch | 1160 - 1170 |

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight of the Boc-protected compound and offers insights into its structure through characteristic fragmentation patterns. The Boc group is prone to specific cleavage pathways under common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI).

The fragmentation of the Boc group is a key diagnostic tool. Common fragmentation pathways include the loss of isobutylene (56 Da), the formation of the tert-butyl cation (57 Da), and the loss of the entire Boc group (101 Da).

| Mass Spectrometry - Common Fragments | |

| Fragment | m/z |

| [M - 56]⁺ | M - 56 |

| [C₄H₉]⁺ | 57 |

| [M - 101]⁺ | M - 101 |

| [M - C₄H₈ + H]⁺ | M - 55 |

| [M - tBuOH]⁺ | M - 74 |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data for the characterization of Boc-protected compounds.

General Procedure for NMR Sample Preparation

-

Weigh approximately 5-10 mg of the Boc-protected compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

General Procedure for FT-IR Analysis

-

For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a small amount of the sample directly onto the ATR crystal.

-

For solution-phase IR, dissolve the sample in a suitable solvent (e.g., CHCl₃, CH₂Cl₂) that has minimal absorption in the regions of interest.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

General Procedure for Mass Spectrometry Analysis

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

For ESI-MS, the solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

-

For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph.

-

Set the appropriate parameters for the ion source and mass analyzer to obtain the mass spectrum.

Workflow for Monitoring Boc Deprotection

The spectroscopic properties of the Boc group are instrumental in monitoring the progress of its removal during a chemical reaction. The following diagram illustrates a typical workflow for monitoring the deprotection of a Boc-protected amine using ¹H NMR and IR spectroscopy.

Caption: Workflow for monitoring Boc deprotection.

Methodological & Application

Application Notes and Protocols for Boc Protection of Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amino groups is a critical step in peptide synthesis and the development of complex organic molecules. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its facile removal under acidic conditions.[1][2] This application note provides detailed protocols for the Boc protection of amino acids using di-tert-butyl dicarbonate (Boc₂O), summarizes quantitative data for various amino acids, and illustrates the reaction workflow and mechanism.

Data Presentation

The following table summarizes the reaction conditions and yields for the Boc protection of a selection of amino acids. These reactions are typically performed at room temperature with stirring.

| Amino Acid | Reagents & Solvents | Reaction Time | Yield (%) | Reference |